molecular formula C9H16N4 B2564165 methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine CAS No. 923183-51-1

methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine

Cat. No. B2564165
M. Wt: 180.255
InChI Key: ONIBARNLHAWNMB-UHFFFAOYSA-N
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Description

The compound , methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine, is a derivative of triazoloazepine, a heterocyclic compound that has been the subject of various synthetic studies due to its potential biological activities. The structure of the compound suggests that it is a triazoloazepine with a methylamino group attached, which could potentially affect its chemical and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of related triazoloazepine derivatives has been explored in the literature. For instance, the Dimroth rearrangement has been used to prepare 7-methylamino- and 6,7-dihydro-7-imino-v-triazolo[4,5-d]pyrimidines, which are structurally related to the compound of interest . This rearrangement is facilitated by the use of methylamine salts, which is a departure from the traditional use of free amines or inorganic bases. The synthesis involves the preparation of imines by the action of free methylamine on corresponding triazoles . Additionally, 1,2,3-triazole-4(5)-amines have been identified as convenient synthetic blocks for constructing triazolo-annulated heterocycles, including azepine systems . These methods could potentially be adapted for the synthesis of methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine.

Molecular Structure Analysis

The molecular structure of triazoloazepine derivatives has been characterized using various spectroscopic techniques. For example, a related compound, 6-methyl-7H,8H,9H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8-one, has been characterized by FT-IR, 1H and 13C NMR, and confirmed by single crystal X-ray diffraction studies . The 7-membered ring in this molecule adopts a bowl-like conformation, which could be similar in the compound of interest. The molecular interactions and conformation are crucial for understanding the chemical behavior and potential biological interactions of the compound.

Chemical Reactions Analysis

The chemical reactivity of triazoloazepine derivatives can be influenced by the presence of functional groups such as the methylamino group. The literature suggests that triazoloazepine compounds can participate in various chemical reactions, including cyclocondensations and rearrangements . These reactions are important for the synthesis of complex heterocyclic structures and could be relevant for the modification and functionalization of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloazepine derivatives are influenced by their molecular structure. The ionization constants, UV, IR, and NMR spectra provide insights into the electronic structure and reactivity of these compounds . The crystal packing, hydrogen bonding, and π-stacking interactions observed in related compounds suggest that the compound of interest may exhibit similar properties, which could affect its solubility, stability, and interaction with biological targets .

Scientific Research Applications

Synthesis and Biological Activity

Some novel triazole derivatives have been synthesized with potential antimicrobial activities. Bektaş et al. (2007) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives from ester ethoxycarbonylhydrazones with primary amines, demonstrating moderate to good antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This suggests a potential avenue for exploring methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine in antimicrobial applications.

Crystal Structure Analysis

Dolzhenko et al. (2011) investigated the molecular and crystal structure of a triazole derivative, providing detailed insights into its structural conformation and intermolecular interactions (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2011). This type of analysis is crucial for understanding the physical and chemical properties of methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine and its derivatives.

Chemical Synthesis and Reactivity

Research by Makei et al. (2004) demonstrated the reactivity of tetrahydro-triazolo-azepin acetonitrile derivatives with carboxylic acid anhydrides and chlorides, leading to acylation products. This study showcases the versatility of such compounds in synthetic organic chemistry and their potential utility in further chemical transformations (Makei, Volovenko, Nazarenko, & Tolmachev, 2004).

Potential for New Material Synthesis

Belhocine et al. (2011) synthesized a new family of room temperature ionic liquids using azepane, highlighting an innovative approach to utilize nitrogen-containing heterocycles in material science (Belhocine, Forsyth, Gunaratne, Nieuwenhuyzen, Nockemann, Puga, Seddon, Srinivasan, & Whiston, 2011). This presents an exciting direction for exploring the application of methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine in developing new materials.

properties

IUPAC Name

N-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-10-7-9-12-11-8-5-3-2-4-6-13(8)9/h10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIBARNLHAWNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=C2N1CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine

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